2-(Isopropylamino)isonicotinic acid
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Overview
Description
2-(Isopropylamino)isonicotinic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of isonicotinic acid, where the amino group is substituted with an isopropylamino group
Mechanism of Action
Target of Action
The primary target of 2-(Isopropylamino)isonicotinic acid, a derivative of isoniazid, is the Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis, a major global health concern . The compound specifically targets the catalase-peroxidase enzyme and Enoyl- [acyl-carrier-protein] reductase [NADH] , which are essential for the survival and virulence of the bacteria .
Mode of Action
This compound is a prodrug and needs to be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids , an essential component of the bacterial cell wall . This results in the disruption of the cell wall, leading to the death of the bacteria . The compound is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Biochemical Pathways
The compound affects the mycolic acid synthesis pathway . Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the cell wall, leading to bacterial death .
Pharmacokinetics
The compound is readily diffused into all body fluids and cells . About 75% to 95% of a single dose is excreted in urine within 24 hours, mostly as metabolites . The main excretory products in humans result from enzymatic acetylation (acetyl isoniazid) and enzymatic hydrolysis (isonicotinic acid) .
Result of Action
The action of this compound leads to the death of the Mycobacterium tuberculosis bacteria . This results in the cessation of the disease progression and the eventual recovery of the patient .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as it can impact the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as other drugs or compounds, can also influence the compound’s action through potential interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with isopropylamine. The process can be summarized as follows:
Starting Material: Isonicotinic acid.
Reagent: Isopropylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-(Isopropylamino)isonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylamino)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Plant Biology: The compound is investigated for its role in inducing plant immunity and resistance to pathogens.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: The parent compound with a carboxylic acid group at the 4-position of pyridine.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic Acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness
2-(Isopropylamino)isonicotinic acid is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain biological targets and alter its reactivity in chemical synthesis.
Properties
IUPAC Name |
2-(propan-2-ylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)11-8-5-7(9(12)13)3-4-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXOHTUCDYEDPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542337 |
Source
|
Record name | 2-[(Propan-2-yl)amino]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-51-3 |
Source
|
Record name | 2-[(Propan-2-yl)amino]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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